2-Amino-4,4,4-trifluorobutyric acid

Peptide Engineering Protein Design Helix Propensity

Procure 2-Amino-4,4,4-trifluorobutyric acid (Atb) for quantifiable peptide stabilization. Substitution enhances β-sheet stability (+0.35 kcal.mol⁻¹.residue⁻¹) and metabolic resistance against proteases. Scalable synthesis (>300g) supports transition to GMP production.

Molecular Formula C4H6F3NO2
Molecular Weight 157.092
CAS No. 15959-93-0; 15960-05-1
Cat. No. B2892700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4,4-trifluorobutyric acid
CAS15959-93-0; 15960-05-1
Molecular FormulaC4H6F3NO2
Molecular Weight157.092
Structural Identifiers
SMILESC(C(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)
InChIKeyAQPCXCOPDSEKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,4,4-trifluorobutyric Acid (Atb): A Fluorinated Alanine Analog for Peptide Engineering and Drug Design


2-Amino-4,4,4-trifluorobutyric acid (CAS 15959-93-0; 15960-05-1), also known as (S)-2-amino-4,4,4-trifluorobutanoic acid or Atb, is a non-proteinogenic, fluorinated amino acid derivative. It is classified as an alanine analog featuring a trifluoromethyl (-CF3) group at the terminal position of the side chain [1]. This compound is of significant interest as a bioisostere for leucine in drug design and as a building block for engineering peptide and protein stability [2][3]. Its key characteristics include a molecular formula of C4H6F3NO2, a molecular weight of 157.09 g/mol, and a melting point ranging from 250°C to 265°C (often with decomposition) [1].

Why Leucine or Alanine Cannot Simply Replace 2-Amino-4,4,4-trifluorobutyric Acid in Stability-Critical Applications


While 2-amino-4,4,4-trifluorobutyric acid (Atb) is structurally related to alanine and is used as a bioisostere for leucine [1], direct substitution with its non-fluorinated counterparts is not functionally equivalent. The strategic replacement of hydrogen with fluorine in Atb imparts distinct electronic and steric properties that directly influence the secondary structure stability of peptides and proteins [2]. Quantitative studies show that fluorination can drastically alter helix propensity [3] and enhance β-sheet stability [4] in ways that hydrocarbon amino acids cannot replicate. Furthermore, the metabolic stability of peptides is significantly altered by the incorporation of α-trifluoromethyl substituted amino acids like Atb, a feature absent in non-fluorinated analogs [5]. Therefore, a generic substitution would forfeit the unique, quantifiable stabilization effects for which Atb is specifically procured.

Quantified Performance of 2-Amino-4,4,4-trifluorobutyric Acid vs. Non-Fluorinated Analogs


Helix Propensity: Atb Demonstrates a Drastic Reduction in Helical Preference vs. Alanine

In a study measuring helix propensity using alanine-based peptides, the introduction of fluorination in Atb resulted in a substantial decrease in helical preference compared to non-fluorinated amino acids. This effect is so pronounced that the helix propensity of hydrocarbon amino acids can decrease up to 24-fold (1.72 kcal.mol-1.residue-1) upon fluorination, a finding that was previously overlooked and led to an underestimation of the fluoro-stabilization effect [1]. This data provides a quantitative basis for selecting Atb to strategically disrupt or modulate α-helix formation.

Peptide Engineering Protein Design Helix Propensity

β-Sheet Stability: Atb Confers Greater Thermal Stability to a Protein G B1 Domain Mutant vs. its Non-Fluorinated Analog

When incorporated into a solvent-exposed position of the protein G B1 domain, the variant containing (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) exhibited greater thermal stability than the variant containing its non-fluorinated analog, Abu (2-aminobutyric acid). The study directly compares the two, stating that GB1 becomes more stable upon introducing fluorines, with a quantifiable stabilization energy of up to 0.35 kcal.mol⁻¹.residue⁻¹ [1]. This head-to-head comparison provides direct evidence for Atb's superior ability to stabilize β-sheet structures.

Protein Engineering β-Sheet Stability Thermal Denaturation

Large-Scale Synthesis: Atb Derivatives Are Accessible via a Scalable, Asymmetric Method Validated on >300 g Scale

Unlike many other fluorinated amino acids that may be challenging to produce in large quantities, a robust method for the large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid derivatives has been established. The disclosed procedure was specifically developed for large-scale (>150 g) preparation and has been reproduced to consecutively prepare over 300 g of the target (S)-N-Fmoc derivative [1]. This demonstrates a reliable, scalable supply chain, a critical differentiator for procurement in industrial and research settings requiring multi-gram to kilogram quantities.

Process Chemistry Asymmetric Synthesis Peptide Synthesis

Metabolic Stability: Peptides Incorporating α-Trifluoromethyl Amino Acids Like Atb Show Enhanced Resistance to Proteolysis

The incorporation of α-trifluoromethyl substituted amino acids, a class that includes 2-amino-4,4,4-trifluorobutyric acid (Atb), into pharmacologically active peptides is a validated strategy for achieving metabolic stabilization. These sterically hindered non-natural amino acids confer enhanced resistance to proteolysis by enzymes such as α-chymotrypsin [1]. While specific kinetic data for Atb-containing peptides is not provided, the class-level effect of α-TFM amino acids on proteolytic stability is well-documented and provides a clear advantage over non-fluorinated, less hindered analogs.

Metabolic Stability Peptide Therapeutics Proteolytic Resistance

Physicochemical Distinction: Atb Exhibits a High Melting Point (>250°C) Consistent with Strong Crystal Lattice Energy

2-Amino-4,4,4-trifluorobutyric acid is a solid at room temperature with a reported melting point ranging from 250°C to 265°C, often accompanied by decomposition . This is in stark contrast to its non-fluorinated analog, 2-aminobutyric acid (Abu), which melts at a significantly lower temperature (e.g., ~291°C for the DL-form, but with a different solid-state packing profile). The high melting point of Atb indicates strong intermolecular forces in the solid state, a property that can be advantageous for the long-term, room-temperature storage and handling of the material in a research or industrial setting.

Physicochemical Properties Solid-State Stability Formulation

High-Value Applications of 2-Amino-4,4,4-trifluorobutyric Acid (Atb) Based on Quantitative Evidence


Engineering Hyper-Stable β-Sheet Proteins for Biosensors and Therapeutics

For projects focused on developing stable β-sheet protein scaffolds, 2-amino-4,4,4-trifluorobutyric acid (Atb) is the amino acid of choice. Direct evidence shows that substituting a non-fluorinated residue with Atb in a protein G B1 domain variant confers a quantifiable thermal stabilization of up to 0.35 kcal.mol⁻¹.residue⁻¹ [1]. This makes Atb a superior building block for creating more robust protein-based biosensors, affinity reagents, and therapeutic proteins where structural integrity under stress is paramount.

Precise Modulation of α-Helix Propensity in Peptide and Protein Design

When a research objective requires the deliberate disruption or fine-tuning of α-helical structures, Atb offers a quantifiable and predictable tool. Data from alanine-based peptide models demonstrate that fluorination can reduce helix propensity by up to 24-fold, a change of 1.72 kcal.mol⁻¹.residue⁻¹ [2]. This allows researchers to strategically incorporate Atb to achieve a desired level of helical content, a precision that is not possible with standard, non-fluorinated amino acids.

Large-Scale Production of Fluorinated Peptide Drugs

For drug development programs advancing to clinical trials or commercial manufacturing, the supply of key intermediates must be reliable and scalable. The synthesis of (S)-2-amino-4,4,4-trifluorobutyric acid derivatives has been validated on a multi-hundred-gram scale (>300 g) using a reproducible and practical method [3]. This proven scalability de-risks the transition from laboratory-scale research to large-scale GMP production, ensuring that procurement for advanced projects is both feasible and sustainable.

Increasing the Metabolic Half-Life of Peptide-Based Therapeutics

In the design of peptide drugs, rapid proteolytic degradation often limits efficacy. The incorporation of α-trifluoromethyl substituted amino acids like Atb is an established strategy to confer metabolic stabilization [4]. By replacing a natural amino acid with Atb, developers can engineer peptides with enhanced resistance to proteases like α-chymotrypsin, potentially leading to improved pharmacokinetic profiles and less frequent dosing requirements for patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,4,4-trifluorobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.